molecular formula C22H18ClN3O2S B459646 3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-82-3

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459646
CAS No.: 445267-82-3
M. Wt: 423.9g/mol
InChI Key: RXFRPDBUNFLLMH-UHFFFAOYSA-N
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Description

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The key steps include the preparation of intermediate compounds, purification, and final coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties. Its thienopyridine core and the presence of both amino and methoxy groups make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

445267-82-3

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9g/mol

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18ClN3O2S/c1-28-16-4-2-3-14(11-16)18-10-9-17-19(24)20(29-22(17)26-18)21(27)25-12-13-5-7-15(23)8-6-13/h2-11H,12,24H2,1H3,(H,25,27)

InChI Key

RXFRPDBUNFLLMH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)N

Synonyms

3-amino-N-(4-chlorobenzyl)-6-(3-methoxyphenyl)thieno(2,3-b)pyridine-2-carboxamide
SKLB 730
SKLB-730
SKLB730

Origin of Product

United States

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